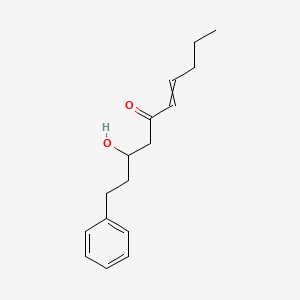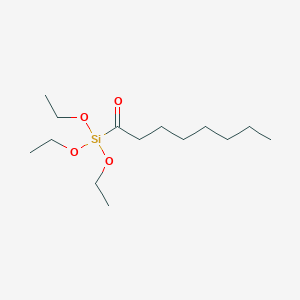
1-(Triethoxysilyl)octan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Triethoxysilyl)octan-1-one is an organosilicon compound characterized by the presence of a triethoxysilyl group attached to an octanone backbone. This compound is known for its unique properties, making it valuable in various industrial and scientific applications. It is a colorless liquid that is often used in the synthesis of advanced materials and surface treatments.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Triethoxysilyl)octan-1-one typically involves the reaction of octanone with triethoxysilane under controlled conditions. The reaction is usually catalyzed by a metal catalyst such as platinum or palladium to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and heated under controlled conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The final product is then purified through distillation or other separation techniques to remove any impurities.
化学反应分析
Types of Reactions: 1-(Triethoxysilyl)octan-1-one undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Substitution: Functionalized silanes with different organic groups.
科学研究应用
1-(Triethoxysilyl)octan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials, such as mesoporous organosilica materials.
Biology: Employed in the modification of surfaces for biological assays and cell culture studies.
Medicine: Investigated for its potential use in drug delivery systems and biomedical coatings.
Industry: Utilized in the production of hydrophobic coatings, adhesives, and sealants.
作用机制
The mechanism of action of 1-(Triethoxysilyl)octan-1-one primarily involves its ability to form strong covalent bonds with various substrates. The triethoxysilyl group can hydrolyze to form silanols, which can then condense to form siloxane bonds with other silanols or hydroxyl groups on surfaces. This property makes it an excellent coupling agent for bonding organic and inorganic materials, enhancing the mechanical and chemical properties of the resulting composites.
相似化合物的比较
- 1,8-Bis(triethoxysilyl)octane
- 1,2-Bis(triethoxysilyl)ethane
- Triethoxyoctylsilane
Comparison: 1-(Triethoxysilyl)octan-1-one is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. Compared to 1,8-Bis(triethoxysilyl)octane, which has two triethoxysilyl groups, this compound offers more flexibility in surface modification applications. Similarly, 1,2-Bis(triethoxysilyl)ethane is used for mesoporous materials but lacks the specific hydrophobic characteristics of this compound. Triethoxyoctylsilane, on the other hand, is primarily used for hydrophobic coatings but does not offer the same versatility in chemical reactions.
属性
CAS 编号 |
677709-18-1 |
|---|---|
分子式 |
C14H30O4Si |
分子量 |
290.47 g/mol |
IUPAC 名称 |
1-triethoxysilyloctan-1-one |
InChI |
InChI=1S/C14H30O4Si/c1-5-9-10-11-12-13-14(15)19(16-6-2,17-7-3)18-8-4/h5-13H2,1-4H3 |
InChI 键 |
FXEFYXNEOOJHCB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=O)[Si](OCC)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Benzenediamine, N,N'-bis[(3,4-dimethoxyphenyl)methylene]-](/img/structure/B12540054.png)


![1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B12540065.png)
![2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide](/img/structure/B12540066.png)
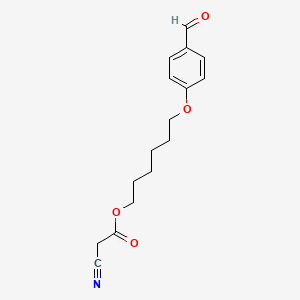
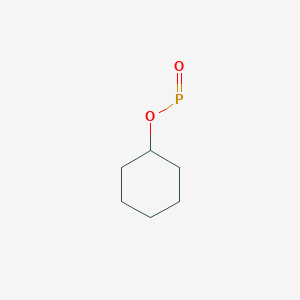
![4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}phenol](/img/structure/B12540079.png)
![2-[(Z)-{(2,6-Dichlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid](/img/structure/B12540083.png)
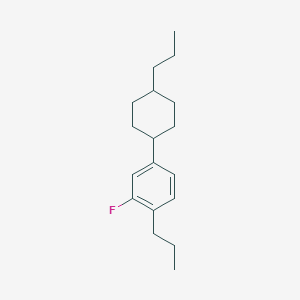

![N~2~-[(2-Aminophenyl)methyl]valinamide](/img/structure/B12540097.png)
